molecular formula C9H8N2O4 B8274035 9-Nitro-2,3-dihydro-4,1-benzoxazepin-5(1H)-one

9-Nitro-2,3-dihydro-4,1-benzoxazepin-5(1H)-one

Cat. No. B8274035
M. Wt: 208.17 g/mol
InChI Key: LEVCCIJMBSYFFU-UHFFFAOYSA-N
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Patent
US08163935B2

Procedure details

A solution of 500 mg (2.42 mmol) of 9-nitro-2,3-dihydro-4,1-benzoxazepin-5(1H)-one in 500 mL of methanol was inerted with nitrogen. To this solution was added 100 mg of 10% palladium on carbon (50% wet) and the reaction was purged with hydrogen and stirred under balloon pressure hydrogen for 6 h. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give 430 mg (99%) of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:14]2[NH:13][CH2:12][CH2:11][O:10][C:9](=[O:15])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[C:14]2[NH:13][CH2:12][CH2:11][O:10][C:9](=[O:15])[C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(OCCNC21)=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under balloon pressure hydrogen for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=CC=2C(OCCNC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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